(5-Bromofuran-2-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone: is a complex organic compound that features a brominated furan ring, a piperidine ring, and a dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromofuran.
Formation of Piperidine Derivative: The piperidine ring is functionalized with a methanone group through a reaction with an appropriate acyl chloride or anhydride.
Coupling Reaction: The brominated furan and the piperidine derivative are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of Dimethoxybenzyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like ethanol or DMF.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly as a ligand for receptor binding studies. It may be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The piperidine ring and the dimethoxybenzyl group are known to enhance binding affinity to certain biological targets, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromofuran-2-yl)(4-(((3,4-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone
- (5-Bromofuran-2-yl)(4-(((3,5-dimethoxyphenyl)oxy)methyl)piperidin-1-yl)methanone
Uniqueness
The presence of the 3,5-dimethoxybenzyl group in (5-Bromofuran-2-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone distinguishes it from similar compounds. This specific substitution pattern can significantly influence its chemical reactivity and biological activity, making it a unique candidate for further research.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO5/c1-24-16-9-15(10-17(11-16)25-2)13-26-12-14-5-7-22(8-6-14)20(23)18-3-4-19(21)27-18/h3-4,9-11,14H,5-8,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLZNFKCRJSRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CC=C(O3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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